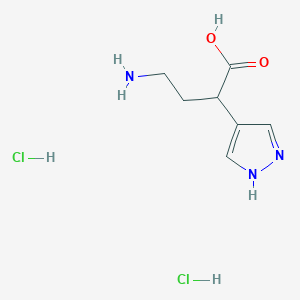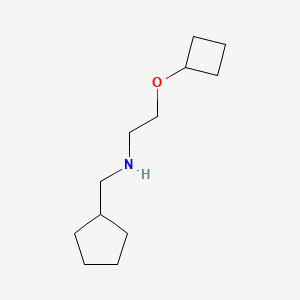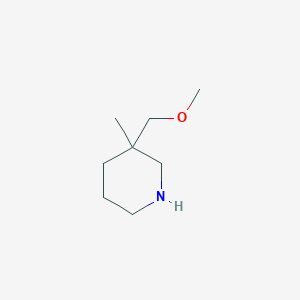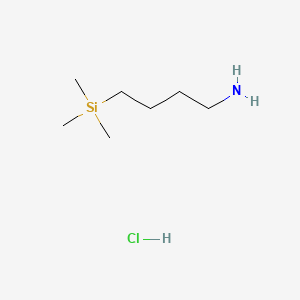
(4-Aminobutyl)trimethylsilanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminobutyl)trimethylsilanehydrochloride is a chemical compound with the molecular formula C7H20ClNSi. It is a silane-based compound that features an aminobutyl group attached to a trimethylsilane moiety. This compound is primarily used as a coupling agent in materials science to enhance the bonding between organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)trimethylsilanehydrochloride typically involves the reaction of 4-aminobutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminobutyl)trimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the trimethylsilane group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or silanes.
Aplicaciones Científicas De Investigación
(4-Aminobutyl)trimethylsilanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (4-Aminobutyl)trimethylsilanehydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The aminobutyl group can interact with organic molecules through hydrogen bonding and electrostatic interactions, while the trimethylsilane group can form stable siloxane bonds with inorganic surfaces. This dual functionality makes it an effective coupling agent.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl group instead of a butyl group.
(3-Aminopropyl)triethoxysilane: Features ethoxy groups instead of methoxy groups.
(3-Aminopropyl)triethoxysilanehydrochloride: Similar but with a different alkyl chain length.
Uniqueness
(4-Aminobutyl)trimethylsilanehydrochloride is unique due to its longer alkyl chain, which provides greater flexibility and improved bonding capabilities compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced adhesion and stability.
Propiedades
Fórmula molecular |
C7H20ClNSi |
|---|---|
Peso molecular |
181.78 g/mol |
Nombre IUPAC |
4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H19NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4-8H2,1-3H3;1H |
Clave InChI |
SLQFUCBWAMKAEU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


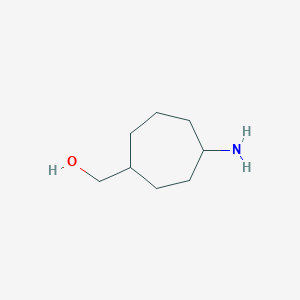
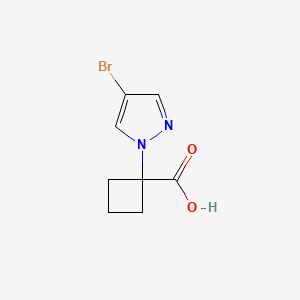
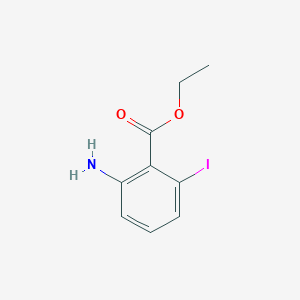
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)


![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)

